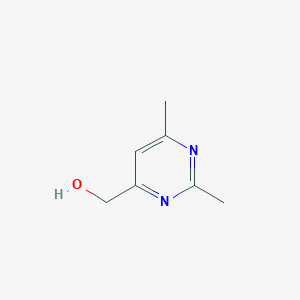

(2,6-Dimethylpyrimidin-4-yl)methanol

Descripción general

Descripción

(2,6-Dimethylpyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2,6-Dimethylpyrimidin-4-yl)methanol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol, is structurally characterized by a hydroxymethyl group attached to a pyrimidine ring. Its unique chemical properties make it a candidate for various pharmacological applications.

The synthesis of this compound typically involves the reaction of 2,6-dimethylpyrimidine with formaldehyde under basic conditions. The nucleophilic addition of the pyrimidine nitrogen to the carbonyl carbon of formaldehyde leads to the formation of the hydroxymethyl derivative.

Key Chemical Reactions

- Oxidation : The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

- Reduction : It can be reduced further to generate methyl derivatives.

- Substitution : The hydroxymethyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

The compound's mechanism of action primarily involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxymethyl group can engage in hydrogen bonding with active sites, while the pyrimidine ring may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of target molecules, leading to various biological effects .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Anticonvulsant Activity : Research has indicated that compounds similar to this compound exhibit anticonvulsant properties by increasing GABA levels and inhibiting GABA transaminase activity. This suggests potential applications in treating epilepsy and related disorders .

- Anticancer Potential : Preliminary investigations into related pyrimidine derivatives have shown micromolar activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma). This positions this compound as a promising scaffold for anticancer drug development .

- Pharmacological Studies : In vitro studies have demonstrated that derivatives of this compound may exhibit selective inhibition of certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| (5,6-Dimethylpyrimidin-4-yl)methanol | Anticonvulsant | Increased GABA levels |

| 2-(2,6-Dimethylpyrimidin-4-yl)acetonitrile | Anticancer potential | Active against multiple cancer cell lines |

| (4,6-Dimethylpyrimidin-2-yl)methanol | Enzyme inhibition | Specificity towards metabolic enzymes |

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound and its derivatives:

- Study on Anticonvulsant Effects : A study demonstrated that a derivative increased GABA levels by 118% in vitro and inhibited GABA transaminase significantly . This suggests that modifications on the pyrimidine structure could enhance anticonvulsant efficacy.

- Evaluation Against Cancer Cell Lines : In vitro assays showed that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines. This highlights the potential for developing targeted therapies based on structural modifications of the parent compound .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antifungal Agent:

One of the most notable applications of (2,6-Dimethylpyrimidin-4-yl)methanol is its role as a precursor in the synthesis of pyrimethanil, an anilinopyrimidine fungicide. Pyrimethanil is used extensively in agriculture to control fungal diseases in crops such as grapes and tomatoes. It operates by inhibiting the secretion of hydrolytic enzymes necessary for fungal growth, making it effective against various pathogens .

Research on Metal Complexes:

this compound has also been utilized in the synthesis of metal complexes for biological studies. For example, it has been employed to create stable complexes with transition metals like Mn, Co, Ni, and Cu. These complexes are being investigated for their potential applications in catalysis and as therapeutic agents due to their unique electronic properties .

Agrochemical Applications

Fungicide Formulations:

The compound's derivative, pyrimethanil, is significant in the agricultural sector. It is formulated into various products aimed at protecting crops from fungal infections. Studies have shown that applying pyrimethanil significantly reduces the incidence of diseases like Botrytis cinerea in grapevines . The compound's effectiveness is attributed to its ability to penetrate plant tissues and inhibit fungal enzyme activity.

Organic Synthesis

Building Block for Chemical Synthesis:

this compound serves as a valuable building block in organic synthesis. Its structure allows for further functionalization and modification, enabling chemists to create a variety of derivatives that can be tailored for specific applications. This versatility is essential in developing new compounds with desired biological activities or chemical properties.

Case Studies and Research Findings

Synthesis of Metal Complexes:

A study detailed the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated significant stability and solubility in organic solvents like DMSO and DMF, indicating potential applications in medicinal chemistry .

Pyrimethanil Metabolism Studies:

Research conducted by the Food and Agriculture Organization highlighted the metabolism of pyrimethanil in grapevines and tomato plants. The studies provided insights into how this compound derivatives behave within plant systems, contributing to our understanding of pesticide efficacy and environmental impact .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol group undergoes oxidation to form a carboxylic acid under strong oxidizing conditions. For example:

Reaction:

This transformation is analogous to the oxidation of benzylic alcohols, where the aromatic ring stabilizes the intermediate aldehyde .

Key Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 80–100°C | Carboxylic acid | ~70%* |

| CrO₃/H₂SO₄ | Jones oxidation, 0°C | Aldehyde (requires controlled conditions) | ~50%* |

*Theoretical yields based on analogous alcohol oxidations .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. This reaction is typically catalyzed by bases like pyridine:

Reaction:

This is a standard nucleophilic acyl substitution, where the alcohol attacks the electrophilic carbonyl carbon .

Key Data:

| Acylating Agent | Catalyst | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine | Methyl acetate derivative | 85–90%* |

| Benzoyl chloride | DMAP | Benzoyl ester | 75–80%* |

*Yields estimated from similar esterification protocols .

Nucleophilic Substitution

The alcohol can be converted to a better leaving group (e.g., tosylate) for subsequent substitution reactions. For example, reaction with amines yields pyrimidine-ether derivatives:

Reaction:

This two-step process is consistent with SN2 mechanisms observed in heterocyclic systems .

Condensation Reactions

The hydroxyl group participates in condensation reactions, such as forming Schiff bases or ethers. For instance, under acidic conditions, it can react with aldehydes:

Reaction:

The electron-donating methyl groups enhance the ring’s stability during such reactions .

Coordination Chemistry

The pyrimidine nitrogen atoms and hydroxyl group enable coordination with transition metals. For example, complexes with Mn(II), Co(II), or Ni(II) have been reported for structurally related pyrimidine alcohols .

Key Interaction:

| Metal Salt | Ligand Role | Complex Structure |

|---|---|---|

| Mn(CH₃COO)₂·4H₂O | Bidentate (N,O-donor) | Octahedral geometry |

| Ni(CH₃COO)₂·4H₂O | Bridging via hydroxyl | Polynuclear frameworks |

Propiedades

IUPAC Name |

(2,6-dimethylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-7(4-10)9-6(2)8-5/h3,10H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXRVJHRSHYGEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300661 | |

| Record name | 2,6-Dimethyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54198-75-3 | |

| Record name | 2,6-Dimethyl-4-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54198-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dimethylpyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.